Eupalinolide B: A Technical Guide on its Discovery, Natural Source, and Therapeutic Potential
Eupalinolide B: A Technical Guide on its Discovery, Natural Source, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide B, a sesquiterpene lactone isolated from the traditional Chinese medicinal herb Eupatorium lindleyanum DC., has emerged as a promising natural product with significant anti-cancer properties. This technical guide provides a comprehensive overview of the discovery, natural source, and biological activities of Eupalinolide B. It details the experimental protocols for its isolation and purification, along with methodologies for key in vitro assays that have demonstrated its efficacy against various cancer cell lines, including pancreatic, hepatic, and laryngeal cancers. The underlying mechanisms of action, primarily involving the induction of reactive oxygen species (ROS) and modulation of critical signaling pathways, are discussed. Quantitative data on its cytotoxic and anti-migratory effects are summarized, and key signaling pathways are visualized to facilitate a deeper understanding of its therapeutic potential.
Discovery and Natural Source
Eupalinolide B is a natural compound belonging to the class of sesquiterpene lactones.[1] It is primarily isolated from Eupatorium lindleyanum DC., a perennial herbaceous plant that has a long history of use in traditional Chinese medicine for treating ailments such as cough and tracheitis.[2][3][4] Recent scientific investigations have unveiled the potent anti-tumor activities of constituents from this plant, with Eupalinolide B being a significant active component.[3][4]
Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C24H30O9 | [5] |
| Molecular Weight | 462.49 g/mol | [6] |
| Appearance | White powder or colorless oil | [5][7] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [5][7] |
| CAS Number | 877822-41-8 | [1] |
Biological Activities and Mechanism of Action
Eupalinolide B has demonstrated a range of anti-cancer activities, primarily through the induction of programmed cell death and inhibition of cancer cell migration and invasion.[3][8] Its mechanisms of action are multifaceted and appear to be cell-type dependent, but a central theme is the generation of reactive oxygen species (ROS).
Key biological activities include:
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Induction of Apoptosis: Eupalinolide B has been shown to induce apoptosis in various cancer cells.[8]
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Induction of Cuproptosis: A novel form of programmed cell death dependent on copper, has been identified as a mechanism of Eupalinolide B in pancreatic cancer. This process is linked to the disruption of copper homeostasis.[8][9]
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Induction of Ferroptosis: In hepatic carcinoma, Eupalinolide B has been found to induce ferroptosis, an iron-dependent form of cell death.[10]
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Inhibition of Cell Proliferation and Migration: It effectively inhibits the proliferation, colony formation, and migration of cancer cells.[3][4][9]
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Modulation of Signaling Pathways: The anti-cancer effects of Eupalinolide B are mediated through the modulation of several key signaling pathways, including the MAPK/JNK and STAT3 pathways.[10]
Signaling Pathways
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Eupalinolide B and Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Time (h) | Reference |
| Eupalinolide B | TU686 | Laryngeal | 6.73 | 48/72 | [9] |
| Eupalinolide B | TU212 | Laryngeal | 1.03 | 48/72 | [9] |
| Eupalinolide B | M4e | Laryngeal | 3.12 | 48/72 | [9] |
| Eupalinolide B | AMC-HN-8 | Laryngeal | 2.13 | 48/72 | [9] |
| Eupalinolide B | Hep-2 | Laryngeal | 9.07 | 48/72 | [9] |
| Eupalinolide B | LCC | Laryngeal | 4.20 | 48/72 | [9] |
| Eupalinolide O | MDA-MB-231 | Breast (TNBC) | 10.34 | 24 | [10] |
| Eupalinolide O | MDA-MB-231 | Breast (TNBC) | 5.85 | 48 | [10] |
| Eupalinolide O | MDA-MB-231 | Breast (TNBC) | 3.57 | 72 | [10] |
| Eupalinolide O | MDA-MB-453 | Breast (TNBC) | 11.47 | 24 | [10] |
| Eupalinolide O | MDA-MB-453 | Breast (TNBC) | 7.06 | 48 | [10] |
| Eupalinolide O | MDA-MB-453 | Breast (TNBC) | 3.03 | 72 | [10] |
Table 2: Effects of Eupalinolide O on Colony Formation in TNBC Cells
| Cell Line | Concentration (µM) | Colony Number (Mean ± SD) | Reference |
| MDA-MB-231 | 1 | 76.00 ± 7.00 | [10] |
| MDA-MB-231 | 5 | 68.00 ± 6.08 | [10] |
| MDA-MB-231 | 10 | 59.67 ± 6.11 | [10] |
| MDA-MB-231 | 20 | 31.33 ± 3.21 | [10] |
| MDA-MB-453 | 1 | 78.33 ± 8.08 | [10] |
| MDA-MB-453 | 5 | 71.67 ± 6.66 | [10] |
| MDA-MB-453 | 10 | 61.67 ± 5.13 | [10] |
| MDA-MB-453 | 20 | 53.00 ± 4.36 | [10] |
Experimental Protocols
Isolation and Purification of Eupalinolide B
The following protocol is based on the preparative isolation of Eupalinolide B using High-Speed Counter-Current Chromatography (HSCCC).[1]
1. Plant Material and Extraction:
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Air-dried and powdered whole plant material of Eupatorium lindleyanum DC. is extracted with a suitable solvent such as 80% ethanol at room temperature.
-
The extract is concentrated under reduced pressure to yield a crude extract.
2. Fractionation:
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The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
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The n-butanol fraction, which is enriched with Eupalinolide B, is concentrated for further purification.
3. HSCCC Separation:
-
Two-phase solvent system: A system composed of n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v) is selected. The upper and lower phases are separated and degassed before use.[1]
-
HSCCC Instrument: A commercial HSCCC instrument is used.
-
Procedure:
-
The coil column is entirely filled with the upper phase (stationary phase).
-
The apparatus is rotated at a high speed (e.g., 800 rpm), and the lower phase (mobile phase) is pumped into the column at a specific flow rate (e.g., 2.0 mL/min).
-
After hydrodynamic equilibrium is reached, a solution of the n-butanol fraction dissolved in a mixture of the upper and lower phases is injected.
-
The effluent from the outlet of the column is continuously monitored with a UV detector (e.g., at 210 nm).
-
Fractions are collected at regular intervals.
-
4. Purity Analysis:
-
The purity of the isolated Eupalinolide B in the collected fractions is determined by High-Performance Liquid Chromatography (HPLC).
Cell Viability Assay (CCK-8 Assay)
This protocol is a general guideline for assessing the cytotoxicity of Eupalinolide B.[5][6][7][8]
1. Cell Seeding:
-
Cancer cells are seeded in 96-well plates at a density of approximately 5,000 cells/well in 100 µL of complete culture medium.
-
The plates are incubated for 24 hours to allow for cell attachment.
2. Treatment:
-
Eupalinolide B is dissolved in DMSO to prepare a stock solution and then diluted to various concentrations in culture medium.
-
The culture medium is replaced with 100 µL of medium containing different concentrations of Eupalinolide B. A control group with DMSO alone is included.
3. Incubation:
-
The plates are incubated for the desired time periods (e.g., 24, 48, 72 hours).
4. CCK-8 Reagent Addition:
-
10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
5. Final Incubation:
-
The plates are incubated for 1-4 hours at 37°C.
6. Absorbance Measurement:
-
The absorbance at 450 nm is measured using a microplate reader.
-
Cell viability is calculated as a percentage of the control group.
Western Blot Analysis
This protocol outlines the general steps for analyzing protein expression in cells treated with Eupalinolide B.[2][9][11]
1. Cell Lysis:
-
Cells are treated with Eupalinolide B for the specified time.
-
Cells are washed with cold PBS and then lysed with RIPA buffer containing protease inhibitors.
-
The cell lysates are collected and centrifuged to remove cell debris.
2. Protein Quantification:
-
The protein concentration of the supernatant is determined using a BCA protein assay kit.
3. SDS-PAGE:
-
Equal amounts of protein from each sample are mixed with loading buffer, denatured by heating, and then loaded onto an SDS-polyacrylamide gel.
-
Electrophoresis is performed to separate the proteins based on their molecular weight.
4. Protein Transfer:
-
The separated proteins are transferred from the gel to a PVDF membrane.
5. Blocking and Antibody Incubation:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.
-
The membrane is then incubated with primary antibodies against the target proteins (e.g., proteins involved in apoptosis or signaling pathways) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
6. Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Transwell Migration Assay
This protocol is used to assess the effect of Eupalinolide B on cancer cell migration.[4][12][13][14][15][16]
1. Cell Preparation:
-
Cancer cells are serum-starved for several hours before the assay.
2. Assay Setup:
-
Transwell inserts (with 8 µm pore size) are placed in a 24-well plate.
-
The lower chamber is filled with culture medium containing a chemoattractant (e.g., 10% FBS).
-
A suspension of serum-starved cells in serum-free medium, with or without Eupalinolide B, is added to the upper chamber.
3. Incubation:
-
The plate is incubated for a period that allows for cell migration (e.g., 24-48 hours).
4. Cell Staining and Counting:
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Migrated cells on the lower surface of the membrane are fixed with methanol and stained with crystal violet.
-
The stained cells are photographed and counted in several random fields under a microscope.
5. Quantification:
-
The crystal violet stain can be eluted with a solvent (e.g., 33% acetic acid), and the absorbance is measured to quantify cell migration.
Conclusion
Eupalinolide B, a natural sesquiterpene lactone from Eupatorium lindleyanum DC., exhibits potent anti-cancer activities against a variety of cancer cell types. Its ability to induce multiple forms of programmed cell death and inhibit cell migration through the modulation of key signaling pathways, particularly those involving ROS, makes it a compelling candidate for further preclinical and clinical investigation. The detailed methodologies provided in this guide offer a framework for researchers to explore the therapeutic potential of Eupalinolide B and to develop novel anti-cancer strategies.
References
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- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.igem.org [static.igem.org]
- 6. ptglab.com [ptglab.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eupafolin inhibits breast cancer cell proliferation and induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transwell Migration Assay | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. corning.com [corning.com]
- 16. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
